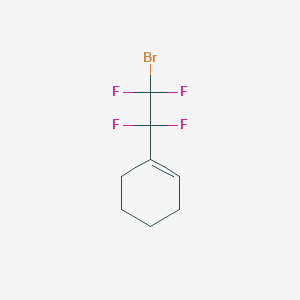

1-(2-Bromotetrafluoroethyl)cyclohexene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Análisis De Reacciones Químicas

1-(2-Bromotetrafluoroethyl)cyclohexene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions:

Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with various reagents.

Aplicaciones Científicas De Investigación

1-(2-Bromotetrafluoroethyl)cyclohexene is used in scientific research, particularly in the field of proteomics . Its unique properties make it valuable for studying protein interactions and modifications. Additionally, it may have applications in other fields such as medicinal chemistry and materials science.

Mecanismo De Acción

Comparación Con Compuestos Similares

1-(2-Bromotetrafluoroethyl)cyclohexene can be compared with other similar compounds such as:

- 1-(2-Chlorotetrafluoroethyl)cyclohexene

- 1-(2-Fluorotetrafluoroethyl)cyclohexene

- 1-(2-Iodotetrafluoroethyl)cyclohexene

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications .

Actividad Biológica

1-(2-Bromotetrafluoroethyl)cyclohexene is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This compound, characterized by the presence of a bromine atom and a tetrafluoroethyl group, exhibits reactivity that may influence various biological systems. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies and case analyses.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrF4, and its structure includes a cyclohexene ring substituted with a bromotetrafluoroethyl group. The presence of fluorine atoms contributes to its lipophilicity and stability, which can affect its interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrF4 |

| Molecular Weight | 305.07 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

| Chemical Class | Halogenated hydrocarbons |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Reactivity with Biological Molecules : The bromine atom can participate in nucleophilic substitution reactions, potentially modifying proteins or nucleic acids.

- Interaction with Membranes : The tetrafluoroethyl group may influence membrane fluidity and permeability, impacting cellular uptake and signaling pathways.

- Enzyme Modulation : Preliminary studies suggest that this compound may affect enzyme activity through competitive inhibition or allosteric modulation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains showed that the compound significantly inhibited growth at specific concentrations. The mechanism appears to involve disruption of bacterial cell membranes.

Cytotoxicity

In vitro assays have demonstrated cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells was noted, suggesting potential as an anticancer agent. Further investigations are needed to elucidate the pathways involved in this cytotoxicity.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion assay was employed to assess inhibition zones.

- Findings : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

-

Cytotoxicity Assessment :

- Objective : To determine the effects on human cancer cell lines.

- Methodology : MTT assay was used to measure cell viability post-treatment.

- Findings : A concentration-dependent decrease in viability was observed in HeLa cells, indicating IC50 values around 20 µM.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest moderate toxicity levels, particularly concerning organ systems such as the liver and kidneys upon prolonged exposure. Further studies are necessary to comprehensively evaluate chronic effects and environmental impact.

Propiedades

IUPAC Name |

1-(2-bromo-1,1,2,2-tetrafluoroethyl)cyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrF4/c9-8(12,13)7(10,11)6-4-2-1-3-5-6/h4H,1-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCANQYNSAXXIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(C(F)(F)Br)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrF4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.